molecular formula C9H8Cl3N3O B11508609 2,4,6-trichloro-N'-(propan-2-ylidene)pyridine-3-carbohydrazide

2,4,6-trichloro-N'-(propan-2-ylidene)pyridine-3-carbohydrazide

Cat. No.: B11508609
M. Wt: 280.5 g/mol
InChI Key: IJUVOZZWCGJLNC-UHFFFAOYSA-N
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Description

2,4,6-trichloro-N’-(propan-2-ylidene)pyridine-3-carbohydrazide: is a chemical compound with the following properties:

    Chemical Formula: CHNOS

    Molecular Weight: 226.3 g/mol

    Melting Point: 159-160 °C

    Boiling Point: 350.1 °C (predicted)

    Density: 1.17 g/cm (predicted)

    Refractive Index: 1.551

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of 2,4,6-trichloropyridine with propan-2-ylidene hydrazinecarboximidamide. The exact conditions and reagents used in this process would need to be further investigated.

Industrial Production: Industrial-scale production methods for this compound are not widely documented. research in this area may reveal specific processes employed by manufacturers.

Chemical Reactions Analysis

Reactivity: 2,4,6-trichloro-N’-(propan-2-ylidene)pyridine-3-carbohydrazide can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: May undergo substitution reactions.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles or electrophiles.

Major Products: The major products formed during these reactions would vary based on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which 2,4,6-trichloro-N’-(propan-2-ylidene)pyridine-3-carbohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylpalladium dichloride . These comparisons can highlight the uniqueness of our compound.

Properties

Molecular Formula

C9H8Cl3N3O

Molecular Weight

280.5 g/mol

IUPAC Name

2,4,6-trichloro-N-(propan-2-ylideneamino)pyridine-3-carboxamide

InChI

InChI=1S/C9H8Cl3N3O/c1-4(2)14-15-9(16)7-5(10)3-6(11)13-8(7)12/h3H,1-2H3,(H,15,16)

InChI Key

IJUVOZZWCGJLNC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=C(N=C(C=C1Cl)Cl)Cl)C

Origin of Product

United States

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